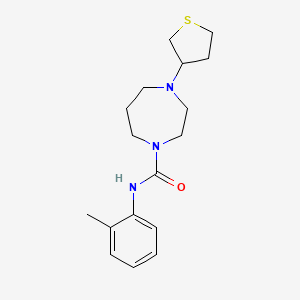![molecular formula C15H15N5 B2645897 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline CAS No. 1155622-41-5](/img/structure/B2645897.png)
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” is a derivative of the angiotensin II receptor antagonist class of drugs, which includes compounds like Irbesartan and Candesartan . These drugs are used worldwide to treat conditions like hypertension and congestive heart failure .
Aplicaciones Científicas De Investigación
Anticancer Agents
Tetrazole derivatives, including 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline, have been studied for their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Antibacterial Activity
Tetrazoles have demonstrated a wide range of biological activities, including antibacterial properties . They have been screened for their antibacterial activity against different strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to their antibacterial properties, tetrazoles also exhibit antifungal activity . This makes them potentially useful in the development of new antifungal drugs.
Analgesic Activity
Tetrazoles have been found to possess analgesic (pain-relieving) properties . This suggests that they could be used in the development of new analgesic drugs.
Anti-inflammatory Activity
Tetrazoles also exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Xanthine Oxidase Inhibitory Activity
Some tetrazole derivatives have been synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can be useful in the treatment of gout and other conditions.
Molecular Docking Studies
Tetrazoles, including 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline, can be used in molecular docking studies . These studies are crucial in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics.
Other Pharmaceutical Applications
Due to their diverse biological applications, tetrazoles are of interest in the area of medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values, which allows medicine molecules to penetrate more easily through cell membranes .
Mecanismo De Acción
The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” likely acts as an angiotensin II receptor antagonist, similar to Candesartan . These drugs act on the renin-angiotensin system, which regulates blood pressure in the body and brain. Angiotensin II receptors also mediate inflammation, blood-brain barrier maintenance, and neuron survival .
Direcciones Futuras
The future directions for “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” and similar compounds could involve further exploration of their potential benefits in treating cognitive impairment, dementia, and Alzheimer’s disease . There is evidence suggesting that angiotensin receptor blockers (ARBs) like Candesartan could have a role in reducing the incidence of these conditions .
Propiedades
IUPAC Name |
4-[2-(5-phenyltetrazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-14-8-6-12(7-9-14)10-11-20-18-15(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALRDVVVWAKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

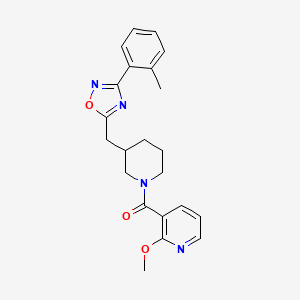
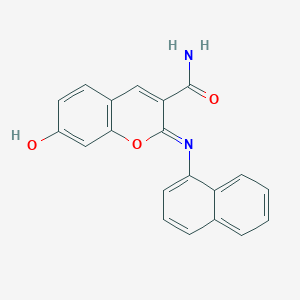
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
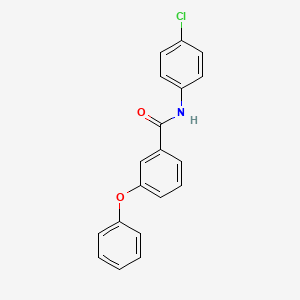
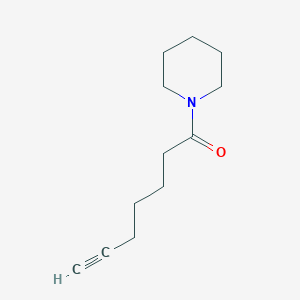
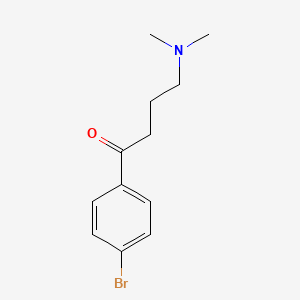

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)
![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)
![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)
